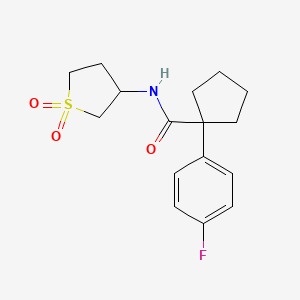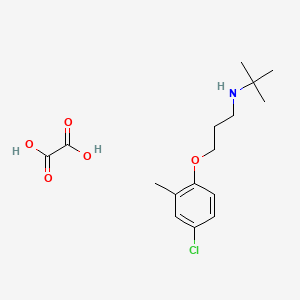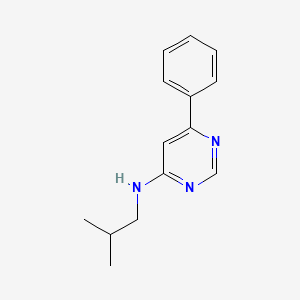
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用机制
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, appetite regulation, and immune function. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide binds to CB1 receptors with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its effects on pain perception and mood. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has also been shown to increase appetite and decrease inflammation in animal models.
实验室实验的优点和局限性
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has several advantages for use in lab experiments. This compound has a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized using a variety of methods. However, there are also limitations to the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments. This compound has been shown to have off-target effects on other receptors, which may complicate data interpretation. Additionally, the effects of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide may vary depending on the species and strain of animal used in experiments.
未来方向
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more selective agonists for cannabinoid receptors, which may reduce off-target effects. Another area of interest is the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide to study the effects of cannabinoids on various disease states, including chronic pain, cancer, and neurodegenerative disorders. Finally, there is interest in the development of new synthetic methods for the production of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide, which may improve its overall yield and purity.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has a high affinity for cannabinoid receptors and has a range of biochemical and physiological effects. While there are limitations to the use of N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide in lab experiments, this compound remains a useful tool for studying the endocannabinoid system and the effects of cannabinoids on various physiological processes. Future research on N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide may lead to the development of new treatments for a variety of diseases and disorders.
合成方法
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-fluorobenzyl bromide with 3-thiophene carboxylic acid, followed by cyclization with cyclopentanone. The resulting compound is then oxidized to form N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide.
科学研究应用
N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. N-(1,1-dioxidotetrahydro-3-thienyl)-1-(4-fluorophenyl)cyclopentanecarboxamide has also been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and immune function.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c17-13-5-3-12(4-6-13)16(8-1-2-9-16)15(19)18-14-7-10-22(20,21)11-14/h3-6,14H,1-2,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADJIXEXWZPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-fluorophenyl)cyclopentane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)


![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6123407.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)
![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)